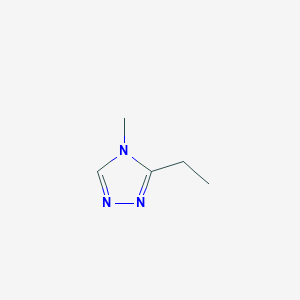

3-ethyl-4-methyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5-7-6-4-8(5)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPWYJGTTKUYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 4 Methyl 4h 1,2,4 Triazole and Its Structural Analogues

Classical and Contemporary Approaches to 1,2,4-Triazole (B32235) Ring Formation

The construction of the 1,2,4-triazole core is a fundamental step in the synthesis of 3-ethyl-4-methyl-4H-1,2,4-triazole. Various classical and contemporary methods have been developed for this purpose.

Cyclization Reactions for the 4H-1,2,4-Triazole Nucleus

Cyclization reactions are a cornerstone of heterocyclic chemistry, and several named reactions are pivotal for the synthesis of the 4H-1,2,4-triazole nucleus.

Einhorn-Brunner Reaction : This reaction involves the condensation of an imide with an alkyl hydrazine (B178648) to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgen-academic.com The reaction is typically acid-catalyzed and proceeds through the formation of an acyl amidrazone intermediate, which then undergoes intramolecular cyclization. chemicalbook.com The regioselectivity of the Einhorn-Brunner reaction can be influenced by the nature of the substituents on the imide. wikipedia.org

Pellizzari Reaction : Discovered in 1911, the Pellizzari reaction is the condensation of an amide and a hydrazide to yield a 1,2,4-triazole. wikipedia.orgdrugfuture.comdrugfuture.com This method, while historically significant, often requires high temperatures and can result in low yields. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org The mechanism involves the initial formation of an intermediate which then undergoes intramolecular attack and dehydration to form the triazole ring. wikipedia.orgyoutube.com

Other Cyclization Methods : Beyond the named reactions, a common route to 1,2,4-triazoles involves the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond (nitriles) or other suitable precursors. For instance, the reaction of formamide (B127407) with hydrazine hydrochloride in the presence of a base can yield the parent 1,2,4-triazole. imist.ma Additionally, amidines are valuable precursors for the synthesis of 1,2,4-triazoles through reactions with various reagents and catalysts. chemicalbook.com

| Reaction | Reactants | Key Features | Limitations |

|---|---|---|---|

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Forms isomeric mixtures of 1,2,4-triazoles; Acid-catalyzed. wikipedia.orgen-academic.comchemicalbook.com | Can produce multiple isomers, requiring separation. |

| Pellizzari Reaction | Amide and Hydrazide | A direct method for forming the triazole ring. wikipedia.orgdrugfuture.comdrugfuture.com | Often requires harsh conditions (high temperature) and can have low yields. wikipedia.org |

Transformations from Precursor Heterocyclic Compounds to 1,2,4-Triazole Structures

An alternative strategy for the synthesis of 1,2,4-triazoles involves the transformation of other pre-existing heterocyclic rings. This approach can offer unique pathways to substituted triazoles that may be difficult to access through direct cyclization.

From Oxadiazoles : 1,3,4-Oxadiazoles can serve as precursors for the synthesis of 1,2,4-triazoles. This transformation typically involves a ring-opening and subsequent ring-closing cascade. For example, 5-pentadecyl-1,3,4-oxadiazole-2(3H)-thione can be converted to 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol by reaction with hydrazine hydrate (B1144303). nih.gov This demonstrates the potential to convert an oxadiazole ring into a triazole ring system.

From Thiazolones : A catalyst-free method has been reported for the synthesis of functionalized 1,2,4-triazoles through the ring opening and intramolecular cyclization of arylidene thiazolones with aryl or alkyl hydrazines. nih.gov

Multicomponent Reaction Strategies in 1,2,4-Triazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, have emerged as powerful tools in modern organic synthesis. rsc.org These reactions are highly atom- and step-economical. rsc.org

Several MCRs have been developed for the synthesis of 1,2,4-triazoles:

A one-pot, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones, promoted by a base, can produce hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org

Another multicomponent process allows for the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, or aminopyrimidines. acs.org

A three-component reaction utilizing 2-diazoacetonitriles, nitriles, and aryldiazonium salts provides access to a range of 1-aryl-5-cyano-1,2,4-triazoles. organic-chemistry.org

Functionalization and Derivatization Strategies of the 4H-1,2,4-Triazole Core

Once the 1,2,4-triazole ring is formed, further modifications can be made to introduce or alter substituents at various positions, leading to the desired this compound and its derivatives.

Regioselective Substitutions on the 1,2,4-Triazole Ring System

Achieving regioselectivity in the substitution of the 1,2,4-triazole ring is a critical challenge, particularly when introducing substituents onto the nitrogen atoms.

N-Alkylation : The alkylation of 1H-1,2,4-triazole can lead to a mixture of N1- and N4-substituted products. chemicalbook.com The choice of base and solvent can significantly influence the regioselectivity. For instance, using sodium ethoxide in ethanol (B145695) as a base tends to favor N1-alkylation, whereas using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) can result in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com To achieve the desired 4-methyl substitution for this compound, careful selection of reaction conditions is paramount.

Metalation : Directed metalation using sterically hindered bases like TMP-magnesium or TMP-zinc reagents allows for the selective functionalization of the 1,2,4-triazole ring. This approach enables the introduction of various electrophiles at specific positions on the ring. acs.org

Structural Modifications of Side Chains for this compound Derivatives

Modification of the side chains attached to the 1,2,4-triazole core is a key strategy for creating a diverse range of derivatives.

For the synthesis of derivatives of this compound, modifications could be envisioned at the 3-ethyl group. While direct modification of an existing ethyl group might be challenging, a more common approach would be to introduce the modified side chain during the initial synthesis of the triazole ring. For example, by starting with a different carboxylic acid or its derivative in a Pellizzari-type reaction, one could introduce a variety of alkyl or functionalized alkyl groups at the 3-position.

Advanced Synthetic Techniques in 1,2,4-Triazole Chemistry

Modern synthetic strategies for 1,2,4-triazoles often employ advanced technologies to accelerate reaction rates and enhance product purity. These methods represent a significant improvement over conventional heating techniques.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of 1,2,4-triazole derivatives. rjptonline.orgrsc.org This technique utilizes microwave irradiation to directly heat the reaction mixture, leading to significantly reduced reaction times, often from hours to minutes, and improved product yields. rjptonline.orgrsc.org For instance, the synthesis of various 1,2,4-triazole derivatives has been achieved with yields ranging from 64-84% in just 5-10 minutes under microwave irradiation. rjptonline.org In some cases, yields as high as 96% have been reported, with reaction times decreasing from 27 hours with conventional heating to only 30 minutes. rsc.org

The process often involves the reaction of key intermediates, such as hydrazides and nitriles, in the presence of a suitable catalyst. For example, 5-(substituted biphenyl-4-yl)-3-(methoxyphenyl)-1-methyl-1H-1,2,4-triazoles were synthesized via a microwave-assisted Suzuki coupling reaction with yields between 61-76%. yu.edu.jo This method's efficiency is further highlighted in the one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, which was completed in one minute with an 85% yield, compared to over four hours using conventional methods. rsc.org The use of microwave irradiation not only accelerates the reaction but can also lead to cleaner products with minimal side reactions. rjptonline.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Synthesis Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Several hours | Lower | rsc.org |

| Microwave Irradiation | 33-90 seconds | 82 | rsc.org |

| Conventional Heating | 27 hours | Lower | rsc.org |

| Microwave Irradiation | 30 minutes | 96 | rsc.org |

| Conventional Heating | >4 hours | Lower | rsc.org |

| Microwave Irradiation | 1 minute | 85 | rsc.org |

| Microwave Irradiation | 5-10 minutes | 64-84 | rjptonline.org |

| Microwave Irradiation | 15 minutes | 61-76 | yu.edu.jo |

This table provides a summary of the advantages of microwave-assisted synthesis over conventional methods.

Green chemistry principles are increasingly being integrated into the synthesis of 4H-1,2,4-triazoles to create more environmentally benign processes. pnrjournal.comnih.gov These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov Microwave-assisted synthesis is itself considered a green chemistry approach due to its energy efficiency and reduction in reaction times. pnrjournal.com

Other green strategies include the use of environmentally friendly solvents, such as water or polyethylene (B3416737) glycol, and the development of catalyst-free or metal-free reaction conditions. organic-chemistry.orgisres.org For example, an environmentally benign synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in polyethylene glycol, a recyclable reaction medium. organic-chemistry.org Another approach involves an iodine-mediated oxidative C-N and N-S bond formation in water for the synthesis of 4,5-disubstituted 3-amino-1,2,4-triazoles. organic-chemistry.org These methods aim to minimize the environmental impact of chemical synthesis while maintaining high efficiency and product yields. isres.orgmdpi.com

Synthesis of Specific this compound Analogues

The versatile 1,2,4-triazole scaffold can be functionalized with various substituents to create a diverse range of analogues with specific properties.

Thione-substituted 1,2,4-triazoles are an important class of compounds with a range of biological activities. nih.gov The synthesis of these derivatives often starts from a carboxylic acid hydrazide, which is reacted with carbon disulfide in the presence of a base to form a dithiocarbazinate salt. benthamdirect.com This intermediate is then cyclized with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. benthamdirect.com

Another common route involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is subsequently cyclized in a basic medium to afford the 1,2,4-triazole-3-thione. nih.gov For instance, 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione was synthesized by cyclizing 4-phenyl-1-[4-(benzoylamino)benzoyl]thiosemicarbazide in sodium hydroxide. nih.gov These thione derivatives can be further modified, for example, through Mannich reactions to introduce additional functional groups. tandfonline.comzsmu.edu.ua

Table 2: Starting Materials for Thione-Substituted 1,2,4-Triazole Synthesis

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product Class | Reference |

| Carboxylic acid hydrazide | Carbon disulfide | Dithiocarbazinate salt | 4-amino-1,2,4-triazole-3-thiol | benthamdirect.com |

| Hydrazide | Isothiocyanate | Thiosemicarbazide | 1,2,4-triazole-3-thione | nih.gov |

| Ethyl benzoate (B1203000) benzoylhydrazone | Hydrazine | - | 3-Aryl-5-phenyl-4-amino-4H-1,2,4-triazole | mdpi.com |

This table outlines common starting materials and intermediates in the synthesis of thione-substituted 1,2,4-triazoles.

Schiff bases derived from 1,2,4-triazoles are synthesized through the condensation reaction of a primary amine, typically a 4-amino-1,2,4-triazole (B31798) derivative, with a carbonyl compound such as an aldehyde or a ketone. rjptonline.orgnih.govijrrr.com This reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. ijrrr.comchemmethod.com

For example, a series of Schiff bases were prepared by reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various substituted benzaldehydes. benthamdirect.com Similarly, new Schiff bases have been synthesized from 4-amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole and different ketones. ijrrr.com The resulting imine (-C=N-) group in the Schiff base is a key feature that can be further modified or is responsible for the compound's chemical properties. nih.gov These reactions can also be performed efficiently under microwave irradiation. rjptonline.orgbenthamdirect.com

The synthesis of bis-1,2,4-triazole compounds involves linking two 1,2,4-triazole rings. One method to achieve this is by reacting a 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazole with a bis-aldehyde. mdpi.com The resulting bis-Schiff base can then be reduced, for example with sodium borohydride, to yield the corresponding bis-amino derivative. mdpi.com

Another approach involves the reaction of diacid hydrazides with isothiocyanates to form bis-thiosemicarbazides, which are then cyclized under basic conditions to furnish bis-1,2,4-triazole-3-thiones. nih.gov Alternatively, diacid hydrazides can be reacted with carbon disulfide and then hydrazine hydrate to produce bis-4-amino-1,2,4-triazole-3-thiones. nih.gov Sonochemical methods have also been employed for the one-pot synthesis of bis- rjptonline.orgyu.edu.jonih.gov-triazol-3-yl amines from bis-1,3-disubstituted thioureas. royalsocietypublishing.org

N-Oxide Introduction in 1,2,4-Triazole Systems

The introduction of an N-oxide group into the 1,2,4-triazole ring is a significant synthetic strategy for modifying the electronic properties and reactivity of the parent heterocycle. researchgate.net N-oxides of azoles can exhibit enhanced reactivity and offer complementary regioactivation compared to the non-oxidized parent compounds. researchgate.net This functionalization is particularly relevant in the field of high-energy density materials (HEDMs), where introducing N-oxides can improve the oxygen balance and energetic properties of the molecule. nih.govmdpi.com

The development of energetic materials has highlighted the 1,2,4-triazole N-oxide framework as a desirable structural component. nih.gov Theoretical studies using density functional theory (DFT) have been employed to design and evaluate the properties of various bridged 1,2,4-triazole N-oxides, indicating their potential as promising candidates for new HEDMs. nih.govrsc.org The strategic introduction of N-oxide functionalities can lead to superior energetic compounds that possess both high explosive performance and reduced sensitivity. nih.govcncb.ac.cn

Despite the interest, the direct oxidation of 1,2,4-triazoles can present synthetic challenges. The reaction can result in low yields and the formation of various isomers, complicating the isolation of the desired product. nih.gov For instance, the synthesis of dinitro-bis-1,2,4-triazole-1,1′-diol has been reported, demonstrating the feasibility of N-oxide formation in more complex systems. nih.gov

Research has explored various synthetic approaches to achieve N-oxidation. A molybdenum and phosphorus-based catalytic system has been investigated for the efficient, gram-scale oxidation of different nitrogen heterocycles to their corresponding N-oxides using hydrogen peroxide as the terminal oxidant. researchgate.net This highlights a move towards more efficient and scalable methods for N-oxide synthesis.

The table below summarizes generalized findings on the introduction of N-oxide groups into 1,2,4-triazole systems based on available research.

Interactive Data Table: N-Oxidation of 1,2,4-Triazole Systems

| Starting Material Class | Oxidizing System/Reagents | Product Class | Research Focus | Reference |

| Substituted 1,2,4-Triazoles | Peroxy acids (e.g., m-CPBA) | Substituted 1,2,4-Triazole N-Oxides | General N-Oxidation | nih.gov |

| Nitrogen Heterocycles | Hydrogen Peroxide (H₂O₂) with Mo/P catalyst | N-Oxide derivatives | Catalytic Oxidation | researchgate.net |

| 3,5-Diamino-1,2,4-triazole | Oxidizing Agent | 3-Amino-5-nitro-1,2,4-triazole | Selective Oxidation | mdpi.com |

| Bis-1,2,4-triazoles | Oxidizing Agent | Bis-1,2,4-triazole-diols (di-N-oxides) | Energetic Materials | nih.govmdpi.com |

This table illustrates the common reagents and transformations involved in the N-oxidation of the 1,2,4-triazole core, a key step in the synthesis of functionalized derivatives for various applications, notably in materials science. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 4 Methyl 4h 1,2,4 Triazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1,2,4-Triazole (B32235) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-ethyl-4-methyl-4H-1,2,4-triazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

The spectrum would feature a singlet for the C5-H proton of the triazole ring. chemicalbook.comrsc.org The protons of the N-methyl group would also appear as a singlet, while the ethyl group at the C3 position would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating an ethyl group. The chemical shifts of these protons are influenced by their local electronic environment. Based on data from similar 4-alkyl-1,2,4-triazole derivatives, the expected chemical shifts can be predicted. mdpi.comurfu.ru

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C5-H (Triazole ring) | ~8.0-8.5 | Singlet | N/A |

| N-CH ₃ (Methyl group) | ~3.5-4.1 | Singlet | N/A |

| C3-CH ₂-CH₃ (Ethyl group) | ~2.7-3.0 | Quartet | ~7.0-8.0 |

| C3-CH₂-CH ₃ (Ethyl group) | ~1.2-1.5 | Triplet | ~7.0-8.0 |

Note: The predicted values are based on spectral data from analogous compounds and may vary from experimental values.

Carbon-13 NMR (¹³C NMR) is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the two carbons of the triazole ring (C3 and C5), the N-methyl carbon, and the two carbons of the C-ethyl group. The chemical shifts for the triazole ring carbons typically appear in the downfield region of the spectrum. mdpi.comchemicalbook.com Analysis of related substituted 1,2,4-triazoles provides a basis for predicting these shifts. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 3 (Triazole ring) | ~155-160 |

| C 5 (Triazole ring) | ~140-145 |

| N-C H₃ (Methyl group) | ~30-35 |

| C3-C H₂-CH₃ (Ethyl group) | ~20-25 |

| C3-CH₂-C H₃ (Ethyl group) | ~10-15 |

Note: The predicted values are based on spectral data from analogous compounds and may vary from experimental values.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques like Fourier Transform Infrared (FT-IR) and UV-Vis spectroscopy are instrumental in identifying functional groups and conjugated systems within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its structural components.

Key expected vibrations include C-H stretching from the alkyl groups and the triazole ring, C=N and N=N stretching within the triazole ring, and various bending vibrations. nih.govomicsonline.orgresearchgate.net Data from various 1,2,4-triazole derivatives shows characteristic bands for the triazole ring system. ijrpc.commdpi.com

Table 3: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (Triazole ring) | ~3100-3150 |

| C-H stretching (Alkyl groups) | ~2850-3000 |

| C=N stretching (Triazole ring) | ~1550-1600 |

| N=N stretching (Triazole ring) | ~1450-1500 |

| C-N stretching (Triazole ring) | ~1200-1300 |

Note: The predicted values are based on spectral data from analogous compounds and may vary from experimental values.

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems. While the 4H-1,2,4-triazole ring itself has weak absorption, the presence of substituents can influence the electronic transitions. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, likely corresponding to n→π* transitions. The exact wavelength of maximum absorption (λmax) can be influenced by the solvent used. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

For this compound (C₅H₉N₃), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would allow for the precise determination of its elemental formula. The fragmentation pattern would show characteristic losses of neutral fragments from the parent ion. Predicted mass spectrometry data indicates the formation of several key adducts and fragments. uni.luuni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M]⁺ | 111.07910 |

| [M+H]⁺ | 112.08693 |

| [M+Na]⁺ | 134.06887 |

| [M+K]⁺ | 150.04281 |

X-ray Crystallography and Diffraction Studies

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of molecular structures in the solid state. For this compound and its analogues, this method provides precise three-dimensional coordinates of atoms, offering unparalleled insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern crystal packing.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the atomic arrangement of crystalline solids. While specific crystallographic data for this compound is not extensively reported in publicly accessible databases, a wealth of information from closely related analogues provides a clear understanding of the structural characteristics of this class of compounds. For instance, the crystal structures of compounds like 3,4-diethyl-5-(4-pyridyl)-1,2,4-triazole and 3,4-dimethyl-5-(o-hydroxyphenyl)-1,2,4-triazole have been successfully determined, offering a template for the expected structural parameters. researchgate.net

The analysis of various substituted 1,2,4-triazoles reveals that they crystallize in common space groups, with the monoclinic system (e.g., P2₁/n) and triclinic system (e.g., P-1) being frequently observed. researchgate.netnih.govmdpi.comnih.gov The unit cell parameters are dictated by the nature and size of the substituents on the triazole core.

Interactive Table: Crystallographic Data for Selected 1,2,4-Triazole Analogues

The following table summarizes typical crystallographic data obtained from single-crystal X-ray diffraction studies of various 1,2,4-triazole derivatives.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | C₉H₉N₃OS | Monoclinic | P2₁/n | 5.3975 | 10.0099 | 18.311 | 90 | 91.010 | 90 | nih.govresearchgate.net |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | C₁₇H₁₂BrN₅S | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.50 | 98.618 | 103.81 | mdpi.com |

| 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | C₁₅H₁₃N₃O | Triclinic | P-1 | 9.294 | 11.394 | 13.375 | 103.60 | 96.82 | 107.47 | nih.gov |

The supramolecular architecture of 1,2,4-triazole crystals is predominantly stabilized by a combination of hydrogen bonds and π-π stacking interactions. researchgate.netiucr.org The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors, while attached functional groups can act as donors. nih.govrsc.org

Hydrogen Bonding: In the crystal structures of triazole analogues, various types of hydrogen bonds are observed. Classical O-H···N and N-H···N hydrogen bonds are common when hydroxyl or amino groups are present, often forming chains or layers that link molecules together. nih.govresearchgate.netnih.gov Weaker C-H···N and C-H···O interactions also play a significant role in consolidating the crystal packing. nih.govnih.gov The geometry of these interactions, including donor-acceptor distances and angles, can be precisely determined from diffraction data.

π-π Stacking: The aromatic nature of the 1,2,4-triazole ring facilitates π-π stacking interactions, which are crucial for the stability of the crystal lattice. rsc.org These interactions typically occur between adjacent triazole rings or between a triazole ring and another aromatic substituent. nih.govresearchgate.net The most common geometry is a parallel-displaced or slipped-stacking arrangement, which maximizes attractive π-σ interactions while minimizing electrostatic repulsion. rsc.orgnih.gov Centroid-to-centroid distances for these interactions are typically found in the range of 3.5 to 3.9 Å. nih.govresearchgate.net In some cases, shape-index and curvedness maps derived from Hirshfeld surface analysis are used to confirm the presence of these π-π stacking interactions. mdpi.com

Interactive Table: Hydrogen Bond Geometry in a Representative Triazole Analogue

This table details the hydrogen bond parameters for 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol.

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Ref. |

| O1–H1···N3 | 0.82 | 1.93 | 2.748(2) | 171.0 | nih.govresearchgate.net |

| C6–H6···N2 | 0.93 | 2.60 | 3.491(3) | 161.0 | nih.govresearchgate.net |

Prototropic tautomerism is a characteristic feature of the 1,2,4-triazole ring system, which can theoretically exist in 1H, 2H, or 4H forms depending on the position of a single hydrogen atom. researchgate.netnih.govresearchgate.net While these forms can be in equilibrium in solution, single-crystal X-ray diffraction provides an unambiguous snapshot of the predominant or exclusive tautomer present in the solid state. researchgate.netmdpi.com

For many substituted 1,2,4-triazoles, crystallographic studies have been essential in identifying the most stable tautomeric form, which is influenced by the electronic effects of the substituents. researchgate.net For example, X-ray and NMR studies have confirmed that various 3-substituted and 3,5-disubstituted 1,2,4-triazoles preferentially exist as the N1-H tautomer in the solid phase. researchgate.net In the case of the specifically named compound this compound, the "4H" designation indicates that the N4 position is substituted with a methyl group. This removes the possibility of a hydrogen atom at this position, fixing the substitution pattern of the core ring. However, for triazoles where a tautomeric proton exists, SCXRD is the definitive tool to locate it and thus identify the exact tautomer. researchgate.netmdpi.com

The 1,2,4-triazole ring is characteristically planar. nih.govnih.gov The substituents, such as ethyl and methyl groups, and any other attached rings, adopt specific orientations relative to this plane. These orientations are described by dihedral angles. For example, in studies of phenyl-substituted triazoles, the phenyl rings are typically twisted with respect to the triazole plane, with observed dihedral angles varying based on the substitution pattern and crystal packing forces. nih.govmdpi.comresearchgate.net

Bond lengths within the triazole ring are consistent with its aromatic character, showing values intermediate between single and double bonds. For instance, C-N and N-N bond lengths typically fall within the range of 1.30 to 1.36 Å. nih.govwikipedia.org The geometry of the ethyl and methyl substituents is generally tetrahedral, with standard C-C and C-H bond lengths.

Interactive Table: Selected Geometric Parameters for 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

The following table provides key bond lengths and angles for a representative 4H-1,2,4-triazole analogue, illustrating the typical molecular geometry.

| Parameter | Molecule 1 (Å or °) | Molecule 2 (Å or °) | Ref. |

| Bond Lengths | nih.gov | ||

| N1-N2 | 1.391(4) | 1.392(4) | nih.gov |

| N2-C3 | 1.314(4) | 1.314(4) | nih.gov |

| C3-N4 | 1.381(4) | 1.385(4) | nih.gov |

| N4-C5 | 1.370(4) | 1.370(4) | nih.gov |

| C5-N1 | 1.314(4) | 1.316(4) | nih.gov |

| Bond Angles | nih.gov | ||

| C5-N1-N2 | 105.8(3) | 105.6(3) | nih.gov |

| N1-N2-C3 | 112.5(3) | 112.6(3) | nih.gov |

| N2-C3-N4 | 105.8(3) | 105.5(3) | nih.gov |

| C3-N4-C5 | 109.1(3) | 109.2(3) | nih.gov |

| N4-C5-N1 | 106.8(3) | 107.1(3) | nih.gov |

Computational and Theoretical Investigations of 3 Ethyl 4 Methyl 4h 1,2,4 Triazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the behavior of 3-ethyl-4-methyl-4H-1,2,4-triazole derivatives at a molecular level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) or similar basis set, are employed to optimize the molecular geometry and calculate various electronic properties. tandfonline.comepstem.net These studies help in understanding the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. epstem.net The calculated geometries from DFT often show good agreement with experimental data obtained from X-ray crystallography. tandfonline.comrsc.org

The electronic structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms, which influences the electron distribution and molecular properties. nih.gov The nitrogen atoms in the triazole ring cause a strong polarization of the aromatic π system. researchgate.net This leads to a partial positive charge on the carbon atoms and the N1 nitrogen, while the N2 and N3 nitrogens exhibit partial negative charges. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of molecules. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

For various 1,2,4-triazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies. nih.govresearchgate.net For instance, in a study of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO energies ranged from -7.144 eV to -6.973 eV, and the LUMO energies ranged from -2.526 eV to -1.358 eV, resulting in energy gaps between 4.618 eV and 5.637 eV. nih.gov The distribution of HOMO and LUMO densities indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively, providing insights into intramolecular charge transfer. nih.govresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected 1,2,4-Triazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 7a | -7.128 | -1.491 | 5.637 |

| Derivative 7b | -6.973 | -1.358 | 5.615 |

| Derivative 7c | -7.144 | -2.526 | 4.618 |

Data sourced from a DFT study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

Dipole Moments and Charge Distribution on 1,2,4-Triazole Atoms

The presence of multiple nitrogen atoms in the 1,2,4-triazole ring leads to a significant dipole moment. researchgate.net Computational studies have shown that 1,2,3-triazoles, a related isomer, possess a large dipole moment of approximately 4.38 D. researchgate.net This high polarity is due to the charge separation within the ring, with nitrogen atoms at positions 2 and 3 having a negative charge density and the other ring atoms having a positive charge density. researchgate.net This charge distribution is also a feature of 1,2,4-triazoles and influences their interactions with other molecules and their solubility in polar solvents. researchgate.net Natural Bond Orbital (NBO) analysis is often used to quantify the charge distribution on individual atoms.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). nih.gov For 1,2,4-triazole derivatives, MEP studies often reveal that the nitrogen atoms of the triazole ring are in the negative potential region, highlighting their role as potential sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms attached to the ring or substituent groups typically show a positive potential. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in exploring the potential biological activities of this compound derivatives.

Molecular Docking to Elucidate Binding Affinities with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. acs.org This technique is widely used in drug discovery to screen for potential inhibitors of enzymes or receptors. nih.govthesciencein.org For 1,2,4-triazole derivatives, docking studies have been conducted to investigate their binding modes and affinities with various biological targets, including enzymes like 15-lipoxygenase (15-LOX) and various protein kinases. nih.govnih.gov

These studies have shown that 1,2,4-triazole derivatives can form stable complexes with the active sites of these proteins through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov The binding affinity is often expressed as a docking score or binding free energy, with lower values indicating a more favorable interaction. For example, some N-substituted piperdine-carboxamide derivatives of 4-ethyl-5-mercapto-4H-1,2,4-triazole have shown potent inhibitory activity against 15-LOX, which is supported by their low binding free energies in docking simulations. nih.gov These computational predictions provide a rationale for the observed biological activities and guide the design of new, more potent derivatives.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide |

| 4-ethyl-5-mercapto-4H-1,2,4-triazole |

Ligand-Protein Interaction Analysis (e.g., amino acid interactions)

Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. acs.org This method is crucial in drug discovery for understanding how a compound might interact with a biological target at the molecular level. acs.org For derivatives of 1,2,4-triazoles, docking studies have been instrumental in elucidating their potential mechanisms of action.

In studies involving 1,2,4-triazole derivatives as potential anticancer agents, molecular docking has been used to analyze their interactions with target proteins like cyclin-dependent kinase 2 (CDK2). acs.org The binding affinity is often reported as a binding energy value, where a more negative value indicates a stronger interaction. For instance, certain 1,2,4-triazole-1,2,3-triazole conjugates have shown significant binding affinities for CDK2, with the most potent compounds exhibiting superior interactions with active site residues. nih.gov

Similarly, in the context of antitubercular research, docking simulations of 1,2,4-triazole derivatives with the DNA gyrase receptor have been performed. ekb.eg One lead compound from this class of derivatives demonstrated a notable binding affinity of -12.3 kcal/mol, suggesting a strong inhibitory potential. ekb.eg The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes π-stacking with key amino acid residues in the protein's active site, which are essential for stabilizing the ligand-protein complex. nih.govekb.eg

Table 1: Examples of Ligand-Protein Interactions for 1,2,4-Triazole Derivatives

| Compound Class | Target Protein | Binding Affinity (Example) | Key Interacting Amino Acid Residues (General) |

|---|---|---|---|

| 1,2,4-Triazole-1,2,3-triazole conjugates | Cyclin-Dependent Kinase 2 (CDK2) | - | Active site residues |

| 1,2,4-Triazole derivatives | DNA Gyrase | -12.3 kcal/mol | Active site residues |

| Nopol-based 1,2,4-triazole-thioethers | Cytochrome bc1 complex | - | Not specified |

Note: Specific amino acid residues are highly dependent on the exact ligand structure and are often detailed in the source publications.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egzsmu.edu.ua This approach is widely used to guide the design of new compounds with enhanced potency and to predict the activity of untested molecules. zsmu.edu.uaresearchgate.net

For 1,2,4-triazole derivatives, QSAR studies have been successfully applied to understand how different substituents on the triazole ring influence their biological effects, such as anticancer and antifungal activities. zsmu.edu.uaresearchgate.netnih.gov These models are built by calculating a set of molecular descriptors for each compound, which quantify various aspects of its molecular structure (e.g., electronic, steric, and hydrophobic properties). The model then correlates these descriptors with the observed biological activity. researchgate.net

For example, a QSAR analysis of S-derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-1,2,4-triazol-3-thiols revealed that structural modifications significantly affect their predicted toxicity (LD50). zsmu.edu.ua The study concluded that the nature of the alkyl substituent plays a key role, with compounds having propyl to heptyl fragments showing increased toxicity, while those with larger alkyl chains (octyl, nonyl, decyl) exhibited lower toxicity. zsmu.edu.ua

In another study, 3D-QSAR models were developed for nopol-based 1,2,4-triazole-thioether compounds to explore their antifungal activity. nih.gov These models provide a three-dimensional representation of the SAR, highlighting regions where steric bulk, positive or negative charges are favorable or unfavorable for activity. Such insights are invaluable for the rational, step-by-step design of more effective agents. researchgate.net

Thermochemical Calculations and Energetic Properties Prediction

The study of thermochemical properties is essential for understanding the stability and energy content of molecules, which is particularly important for the design of high-energy materials (HEMs). rsc.org Nitrogen-rich heterocycles like 1,2,4-triazole are of great interest in this field due to their potential for high positive heats of formation, good density, and high thermal stability. rsc.org

Computational methods, such as the G3(MP2) composite approach, are used to estimate gas-phase standard molar enthalpies of formation for 1,2,4-triazole derivatives. researchgate.net These theoretical calculations can be validated against experimental data obtained from techniques like static-bomb combustion calorimetry and Calvet microcalorimetry, which measure enthalpies of formation and sublimation, respectively. researchgate.net A good agreement between experimental and theoretical values allows for the reliable prediction of these properties for a wider range of compounds that have not been studied experimentally. researchgate.net

The thermal stability and decomposition of 1,2,4-triazole derivatives can be investigated using methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). jocpr.com These experiments, coupled with kinetic analysis, help to determine parameters such as the energy of activation for decomposition. jocpr.com For instance, the introduction of different functional groups, such as nitro or amino groups, can significantly affect the stability and decomposition pathways of the triazole ring. rsc.org Understanding these relationships is crucial for designing energetic materials with tailored properties like high performance and low sensitivity. rsc.orguni-muenchen.de

Table 2: Selected Thermochemical Data for Amino-1,2,4-Triazole Derivatives

| Compound | Experimental Enthalpy of Formation (crystalline, kJ/mol) | Experimental Enthalpy of Sublimation (kJ/mol) |

|---|---|---|

| 3-amino-1H-1,2,4-triazole | Available in source researchgate.net | Available in source researchgate.net |

| 3,5-diamino-1H-1,2,4-triazole | Available in source researchgate.net | Available in source researchgate.net |

| 4-amino-4H-1,2,4-triazole | Not determined experimentally researchgate.net | Available in source researchgate.net |

Note: The table presents the availability of data as detailed in the cited research. For specific numerical values, please refer to the original publication.

Mechanistic Insights into the Biological Activities of 1,2,4 Triazole Scaffolds

Enzyme Inhibition Mechanisms by 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole nucleus is a fundamental component in a multitude of compounds that exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net These therapeutic properties often stem from the ability of the triazole ring and its associated substituents to bind to and inhibit enzymes crucial for pathological processes. The nitrogen atoms within the triazole ring are particularly important for establishing non-covalent interactions with enzymes and receptors, enhancing solubility, and facilitating binding to biomolecular targets. researchgate.net

Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51) in Fungal Systems

Azole antifungals, many of which are based on the 1,2,4-triazole scaffold, function by inhibiting lanosterol 14α-demethylase, a cytochrome P450 (CYP51) enzyme. nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The primary mechanism of inhibition involves the coordination of one of the nitrogen atoms of the triazole ring to the heme iron atom located in the active site of CYP51. frontiersin.org

This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols in the fungal membrane. This disruption of membrane integrity and function ultimately arrests fungal growth. nih.gov Molecular modeling studies have revealed that in addition to the key heme coordination, hydrophobic interactions between the inhibitor and amino acid residues lining the active site cavity are the main driving force for binding. frontiersin.org The inhibitor's side chain orients toward the entrance of the binding cavity, while halogenated phenyl groups, common in many azole antifungals, point towards a cleft between the I helix and the B'-C loop of the enzyme. frontiersin.org

Thymidine (B127349) Phosphorylase (TP) Inhibitory Mechanisms

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and plays a significant role in angiogenesis, tumor growth, and metastasis. bohrium.comnih.gov The inhibition of TP is therefore a key strategy in the development of anticancer drugs. bohrium.com Derivatives of 1,2,4-triazole have been identified as effective inhibitors of this enzyme. nih.gov

Molecular docking studies show that these triazole analogues interact with the active site residues of the thymidine phosphorylase enzyme. nih.gov The key binding interactions responsible for inhibition include hydrogen bonding, π-π stacking, and interactions involving the thiolate group present in some derivatives. nih.gov The triazole ring itself can act as a bioisostere, mimicking other chemical moieties to fit within the enzyme's active site. researchgate.net The inhibitory potential of these compounds underscores the capacity of the triazole scaffold to selectively interfere with critical pathways involved in cancer cell proliferation. researchgate.net

Table 1: Inhibition of Thymidine Phosphorylase by 1,2,4-Triazole Derivatives

| Compound Type | IC₅₀ (µM) | Inhibition Type | Key Interactions |

|---|---|---|---|

| 1,2,4-Triazole Analogues (3b, 3c, 3f) | 61.98 ± 0.43 - 273.43 ± 0.96 | Not Specified | π-π stacking, thiolate interactions, hydrogen bonding. nih.gov |

| 1,2,4-Triazole-3-mercaptocarboxylic acids (4b-4g) | 43.86 ± 1.11 - 163.43 ± 2.03 | Not Specified | π-π stacking, thiolate interactions, hydrogen bonding. nih.gov |

IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (LOX) Inhibition

The 1,2,4-triazole scaffold is a constituent of many compounds with anti-inflammatory activity, which is often achieved through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are central to the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. mdpi.com

Many 1,2,4-triazole derivatives act as dual inhibitors of COX-2 and 5-LOX. nih.gov For instance, certain diaryl-1,2,4-triazole-caffeic acid hybrids have been explored as COX-2/5-LOX dual inhibitors for cancer therapy. nih.gov The structure-activity relationship of these hybrids indicates that specific substitutions on the phenyl rings of the triazole scaffold are crucial for potent inhibitory activity. nih.gov Molecular docking studies have shown that some triazole derivatives exhibit binding patterns similar to established COX-2 inhibitors like indomethacin (B1671933) within the active site of the COX-2 enzyme. nih.gov

Cholinesterase Enzyme (AChE, BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. acs.orgresearchgate.net The 1,2,4-triazole nucleus is a key feature in many potent cholinesterase inhibitors. acs.orgresearchgate.net

The mechanism of inhibition involves the interaction of the triazole derivative with key sites within the enzyme's structure. AChE, for example, has a deep, narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. dergipark.org.tr Molecular docking studies have shown that 1,2,4-triazole derivatives can establish significant binding interactions with these sites. dergipark.org.tr For example, the 1,2,4-triazole ring can engage in π-π interactions with aromatic residues like Phe330 in the CAS, while other parts of the molecule, such as an N-phenyl ring, can interact with residues like Tyr334. dergipark.org.tr These interactions block the active site, preventing the hydrolysis of the neurotransmitter acetylcholine (B1216132) and thereby increasing its levels in the brain. acs.orgdoaj.org

Table 2: Cholinesterase Inhibition by selected 1,2,4-Triazole Derivatives

| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Notes |

|---|---|---|---|

| 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives | AChE | 5.41 ± 0.24 - 43.94 | Compound 9j was most potent. doaj.org |

| 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives | BChE | 7.52 ± 0.18 - 41.54 | Compound 9j was most potent. doaj.org |

| 1-(4-toluenesulfonyl)-4-[3-(N-aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) derivatives | AChE & BChE | 0.73 ± 0.54 (AChE) / 0.038 ± 0.50 (BChE) | Data for most potent derivative (12d). acs.org |

IC₅₀ values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity.

Glycosidase Enzyme (α-amylase, α-glucosidase) Inhibition

The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion and absorption, is a well-established therapeutic approach for managing type 2 diabetes mellitus. nih.govnih.gov The 1,2,4-triazole scaffold has been incorporated into numerous molecular hybrids that demonstrate potent inhibition of these enzymes. nih.gov

These derivatives function by delaying the breakdown of complex carbohydrates into absorbable monosaccharides, thus lowering postprandial blood glucose levels. nih.gov Kinetic studies have revealed that 4-amino-1,2,4-triazole (B31798) derivatives can exhibit mixed and non-competitive types of inhibition against α-amylase and α-glucosidase, respectively. researchgate.net Molecular docking analyses indicate that the triazole ring, along with various substituents on an associated aryl ring, plays a crucial role in the binding interactions within the active sites of these enzymes. researchgate.net For example, some derivatives show hydrogen bond interactions with key residues like Asp214 and Glu276 in the active site of α-glucosidase. researchgate.net The dual inhibitory potential of these compounds makes them promising candidates for further development as antidiabetic agents. nih.govresearchgate.net

Urease Inhibition Pathways

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. Its activity is a significant virulence factor for various pathogenic microorganisms, contributing to conditions like peptic ulcers and urinary tract infections. nih.gov Therefore, urease inhibitors are of great therapeutic interest. nih.gov

Derivatives of 1,2,4-triazole have shown potent urease inhibitory activity, often surpassing the standard inhibitor thiourea. nih.govresearchgate.net The inhibition mechanism can be either competitive or non-competitive. nih.govktu.edu.tr In silico studies suggest that the triazole ring can effectively interact with the urease binding site. nih.gov For instance, in bohrium.comnih.govacs.orgtriazolo[3,4-b] nih.govnih.govacs.orgthiadiazole derivatives, the fused heterocyclic system occupies the active site, blocking the entry of the urea substrate. nih.gov The specific substitutions on the triazole scaffold significantly influence the inhibitory potency, with structure-activity relationship analyses indicating that factors like electron-withdrawing groups can enhance activity. researchgate.net

Inhibition of Histone-Modifying Enzymes

The 1,2,4-triazole scaffold has emerged as a valuable framework in the design of inhibitors targeting histone-modifying enzymes, particularly histone deacetylases (HDACs). HDACs are crucial regulators of gene expression, and their aberrant activity is linked to various diseases, including cancer. nih.govnih.gov Triazole-containing compounds have been identified as potent HDAC inhibitors. nih.govnih.gov

A quantitative structure-activity relationship (QSAR) study on triazole-containing compounds highlighted their potential for HDAC inhibition. nih.gov These studies aim to identify the key molecular features that contribute to the inhibitory activity, aiding in the design of more potent and selective inhibitors. nih.gov For instance, certain triazol-4-ylphenyl bearing hydroxamates have been developed and shown to act as pan-HDAC inhibitors, similar to the well-known inhibitor SAHA. nih.gov The development of novel HDAC inhibitors often involves incorporating different zinc-binding groups (ZBGs), and the triazole moiety has been explored in this context. tjpr.org

Transketolase (TK) Inhibition in Plant Biochemistry

In the realm of plant biochemistry, 1,2,4-triazole derivatives have been investigated as inhibitors of transketolase (TK), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. This pathway is vital for the synthesis of aromatic amino acids and nucleic acids in plants. Inhibition of TK can, therefore, lead to potent herbicidal activity.

Research has focused on designing 1,2,4-triazole-based compounds that can effectively target and inhibit plant TK. While specific data on 3-ethyl-4-methyl-4H-1,2,4-triazole is not available, studies on other derivatives provide mechanistic insights.

Molecular Mechanisms of Antimicrobial Action

The 1,2,4-triazole nucleus is a cornerstone in the development of antimicrobial agents, with a rich history of research into its mechanisms of action. nih.gov These compounds exhibit a broad spectrum of activity against various pathogens. nih.gov

Target-Specific Inhibition in Microbes

A primary mechanism of antifungal action for many 1,2,4-triazole derivatives is the inhibition of cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, triazoles disrupt ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death.

In bacteria, 1,2,4-triazole hybrids have been shown to target DNA gyrase, an enzyme essential for DNA replication. nih.gov Molecular docking studies have revealed that the 1,2,4-triazole ring can act as a bioisostere for the carboxylic acid group, enabling interaction with the DNA-gyrase cleavage complex. nih.gov

Interaction with Microbial Metabolic Pathways

The antimicrobial activity of 1,2,4-triazoles is intrinsically linked to their ability to interfere with crucial microbial metabolic pathways. As mentioned, the disruption of the ergosterol biosynthesis pathway is a key strategy against fungi. This not only depletes ergosterol but also leads to the accumulation of toxic sterol intermediates, further damaging the cell membrane.

In bacteria, beyond targeting specific enzymes like DNA gyrase, 1,2,4-triazole derivatives can interfere with various metabolic processes. The versatility of the triazole scaffold allows for the synthesis of hybrids that can potentially inhibit multiple pathways simultaneously, a promising strategy to combat drug resistance. mdpi.com

Strategies for Mitigating Antimicrobial Resistance (e.g., efflux pump modulation, biofilm inhibition)

The rise of antimicrobial resistance is a major global health challenge. Researchers are exploring various strategies involving 1,2,4-triazoles to overcome this issue. One such strategy is the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel antibiotics. While specific studies on this compound are lacking, the phenolic compound ethyl 3,4-dihydroxybenzoate has been shown to inhibit efflux pumps in E. coli, suggesting a potential area of investigation for structurally related compounds. nih.gov

Another critical approach is the disruption of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. Certain 1,2,4-triazole derivatives have demonstrated the ability to inhibit biofilm formation. nih.gov For example, a synthesized triazole derivative showed significant inhibition of Staphylococcus aureus biofilm formation. nih.gov This anti-biofilm activity presents a promising avenue for the development of new treatments for chronic and resistant infections. nih.gov

Interactions with Biomolecules

The biological activities of 1,2,4-triazole derivatives are a direct result of their interactions with various biomolecules. The triazole ring itself, with its dipole character and hydrogen bonding capacity, can engage in multiple non-covalent interactions with biological targets. nih.govpensoft.net

These compounds can interact with proteins, as seen in their inhibition of enzymes like HDACs and transketolase. nih.govnih.gov The nature of the substituents on the triazole ring plays a crucial role in determining the specificity and affinity of these interactions. nih.gov For instance, in the case of DNA gyrase inhibition, the triazole moiety and other functional groups on the hybrid molecule form key binding interactions within the enzyme's active site. nih.gov

Furthermore, 1,2,4-triazoles can interact with nucleic acids. Some triazole derivatives have been reported to intercalate into DNA, which can contribute to their antimicrobial and anticancer effects. nih.gov The ability of the triazole ring to act as a stable linker has also been exploited in the synthesis of conjugates with other bioactive molecules, such as indole, to create hybrid compounds with enhanced biological activity. mdpi.com

Binding Studies with Serum Albumin (e.g., Bovine Serum Albumin, BSA)

The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical area of study in pharmacology. Serum albumin is the most abundant protein in the blood plasma and plays a crucial role in the transport and disposition of many drugs and endogenous compounds. The binding of a compound to serum albumin can significantly affect its pharmacokinetic properties, including its distribution, metabolism, and excretion.

Studies on various 1,2,4-triazole derivatives have demonstrated their ability to bind to BSA, primarily through hydrophobic interactions and hydrogen bonding. While specific binding data for this compound is not available, research on structurally related compounds provides a model for understanding these interactions.

For instance, fluorescence quenching studies are a common method to investigate the binding of a ligand to a protein. nih.govnih.gov In these experiments, the intrinsic fluorescence of tryptophan residues in BSA is quenched upon the binding of a ligand. The extent of quenching can be used to determine the binding affinity and the number of binding sites.

While a specific data table for this compound cannot be generated due to a lack of experimental data, the following table illustrates the type of data typically obtained from such studies for other 1,2,4-triazole derivatives.

| Derivative | Binding Constant (K_a) [M⁻¹] | Number of Binding Sites (n) | Thermodynamic Parameters | Predominant Interacting Forces |

| Hypothetical Data for a 1,2,4-Triazole Derivative | 1.5 x 10⁵ | ~1 | ΔG < 0, ΔH < 0, ΔS > 0 | Hydrophobic interactions, Hydrogen bonds |

This table is for illustrative purposes only and does not represent actual data for this compound.

The negative Gibbs free energy (ΔG) would indicate a spontaneous binding process. Negative enthalpy (ΔH) and positive entropy (ΔS) changes often suggest the involvement of hydrophobic interactions and hydrogen bonding in the binding process.

Ligand-Receptor Interactions in Biological Systems

The therapeutic effects of 1,2,4-triazole derivatives stem from their interactions with specific biological receptors, leading to the modulation of cellular pathways. The nature of these interactions is diverse and depends on the specific substitutions on the triazole ring.

Molecular docking studies are a powerful computational tool used to predict the binding mode of a ligand to the active site of a receptor. nih.govprolekare.czijper.orgresearchgate.netnih.govnih.gov These studies have been instrumental in understanding the structure-activity relationships of 1,2,4-triazole derivatives and in the design of new, more potent compounds.

For example, various 1,2,4-triazole derivatives have been shown to interact with a range of receptors, including:

Enzymes: Many 1,2,4-triazole-based drugs target enzymes. For instance, antifungal azoles inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. nih.gov

G-protein coupled receptors (GPCRs): Some 1,2,4-triazole derivatives have been found to act as agonists or antagonists for various GPCRs, which are involved in a multitude of physiological processes. nih.gov

Ion channels: Certain triazole compounds have been shown to modulate the activity of ion channels, which are important targets for the treatment of neurological disorders.

The binding of a 1,2,4-triazole derivative to a receptor is typically characterized by a network of non-covalent interactions, including:

Hydrogen bonds: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while substituents on the ring can act as hydrogen bond donors or acceptors.

Hydrophobic interactions: Alkyl and aryl substituents on the triazole ring can engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.

π-π stacking: Aromatic rings on the triazole derivative can interact with aromatic residues in the receptor through π-π stacking interactions.

While specific ligand-receptor interaction data for this compound is not documented, the general principles derived from studies of other 1,2,4-triazoles provide a framework for understanding its potential biological activity. The ethyl and methyl groups on the triazole ring would be expected to participate in hydrophobic interactions within a receptor binding site.

Advanced Research Applications and Potentials of 1,2,4 Triazole Compounds

Applications in Agrochemical Sciences

The 1,2,4-triazole (B32235) ring is a key structural motif in a multitude of agrochemicals due to its diverse biological activities. bldpharm.compharmint.net Research has shown that derivatives of 1,2,4-triazole are effective as fungicides, insecticides, herbicides, and plant growth regulators. bldpharm.com

Fungicidal Activity and Mechanisms of Action

1,2,4-triazole derivatives are among the most important classes of fungicides used in agriculture. bldpharm.compharmint.net Their primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Specifically, many triazole fungicides target the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450 enzyme crucial for an essential step in the ergosterol biosynthetic pathway.

Numerous studies have synthesized and evaluated novel 1,2,4-triazole derivatives for their fungicidal properties against a wide range of plant pathogens. For instance, novel 1,2,4-triazole derivatives containing a pyrimidine (B1678525) moiety have shown excellent activity against Phomopsis sp., with some compounds exhibiting even better efficacy than the commercial fungicide Pyrimethanil. Similarly, other synthesized series have demonstrated significant inhibitory effects against fungi like Botryosphaeria dothidea and Botrytis cinerea. tubitak.gov.tr The combination of the 1,2,4-triazole scaffold with other pharmacophores, such as a pyrimidine moiety, is a common strategy to enhance fungicidal activity. tubitak.gov.tr

| Pathogen | Example 1,2,4-Triazole Derivative | Efficacy (EC50 in μg/mL) | Reference |

| Phomopsis sp. | Compound 9n (pyrimidine-triazole) | 25.4 | |

| Phomopsis sp. | Compound 9o (pyrimidine-triazole) | 31.6 | |

| Botryosphaeria dothidea | Compound 9o (pyrimidine-triazole) | 40.1 | |

| Botrytis cinerea | Compound 9o (pyrimidine-triazole) | 55.1 | |

| Sclerotinia sclerotiorum | Compound 5b2 (oxime ether-triazole) | 0.12 | |

| Puccinia infestans | Compound 5a4 (oxime ether-triazole) | 0.46 | |

| Rhizoctonia solani | Compound 5a4 (oxime ether-triazole) | 0.27 |

Insecticidal Properties and Related Research

The 1,2,4-triazole nucleus is also a constituent of various insecticides. bldpharm.com Research in this area focuses on creating novel derivatives that are effective against a range of insect pests while demonstrating low toxicity to non-target organisms. The strategy of molecular hybridization, where the triazole ring is combined with other known insecticidal pharmacophores, has been successfully employed.

For example, a series of novel 1,2,4-triazole derivatives were synthesized and tested for their insecticidal activities, with some compounds showing efficacy against Aphis rumicis. In another study, 1,2,4-triazole derivatives containing an amidine moiety were designed and showed good activity against Aphis gossypii. The structure-activity relationship analyses in these studies often reveal that the nature of the substituents on the triazole ring significantly influences the insecticidal potency.

| Insect Pest | Example 1,2,4-Triazole Derivative | Activity | Reference |

| Aphis rumicis | Compound 3d, 3e, 3g | Insecticidal activity noted | |

| Aphis gossypii | Triazole-amidine hybrids | Good activity at 500 μg/mL | |

| Nilaparvata lugens | Triazole-trifluoroacetyl derivatives | Insecticidal activity evaluated | |

| Aphis craccivora | Triazole-trifluoroacetyl derivatives | Insecticidal activity evaluated |

Herbicidal Efficacy and Biochemical Targets

1,2,4-triazole derivatives have been extensively explored for their herbicidal properties. bldpharm.com These compounds can act on various biochemical targets within plants, leading to growth inhibition and plant death. A significant target for some triazole-based herbicides is the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. Another potential target is the enzyme transketolase (TK), which plays a role in the pentose (B10789219) phosphate (B84403) pathway.

Research has led to the development of numerous 1,2,4-triazole-containing herbicides. For instance, a series of triazole derivatives containing a pyrazole (B372694) moiety demonstrated moderate herbicidal activity against lettuce and bentgrass. Another study on pyrimidyl-1,2,4-triazole derivatives containing an aryl sulfonyl moiety found that some compounds exhibited a broad spectrum of inhibitory activities against both monocotyledonous and dicotyledonous weeds, with efficacy comparable to or even exceeding that of the commercial herbicide Flumetsulam.

| Weed Species | Example 1,2,4-Triazole Derivative | Inhibition | Reference |

| Lettuce & Bentgrass | Compounds 6f & 6g (pyrazole-triazole) | 80% inhibitory activity | |

| Brassica campestris | Compound IV-8 (fluoro-sulfonyl-pyrimidine-triazole) | 100% inhibition at 100 mg·L⁻¹ | |

| Cucumis sativus | Compound IV-8 (fluoro-sulfonyl-pyrimidine-triazole) | 100% inhibition at 100 mg·L⁻¹ | |

| Medicago sativa | Compound IV-8 (fluoro-sulfonyl-pyrimidine-triazole) | 100% inhibition at 100 mg·L⁻¹ | |

| Various Weeds | Compounds 5av & 5aw (thioether-triazole Schiff bases) | >90% inhibition at 100 mg/L |

Role as Plant Growth Regulators

Certain 1,2,4-triazole derivatives function as plant growth regulators (PGRs), primarily by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation. This inhibition leads to a more compact plant structure, which can be desirable in many horticultural and agricultural applications. The most well-known triazole PGRs are paclobutrazol (B33190) and uniconazole.

The mechanism of action involves the inhibition of the enzyme kaurene oxidase, a cytochrome P450 monooxygenase, which blocks the conversion of ent-kaurene (B36324) to kaurenoic acid in the gibberellin biosynthesis pathway. Beyond growth regulation, triazole PGRs have also been shown to enhance plant tolerance to various environmental stresses, such as drought, salinity, and extreme temperatures.

Contributions to Materials Science and Engineering

The unique chemical structure of the 1,2,4-triazole ring, particularly its high nitrogen content and thermal stability, makes it a valuable building block in materials science, especially for the development of energetic materials.

Energetic Materials Development and Characterization

1,2,4-triazole derivatives are extensively researched for their potential as high-energy density materials (HEDMs). The high nitrogen content of the triazole ring contributes to a large positive heat of formation, which is a key characteristic of energetic materials. Upon decomposition, these nitrogen-rich compounds release a large amount of energy and produce environmentally benign dinitrogen gas.

A significant strategy in this field is the introduction of N-oxides to the triazole ring, which has been shown to improve energetic performance. For example, the synthesis of 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol and its nitrogen-rich salts has yielded compounds with high thermal stability and impressive detonation properties, making them promising candidates for safer and more powerful energetic materials. Theoretical studies using density functional theory (DFT) are often employed to predict the energetic properties and sensitivities of new 1,2,4-triazole-based molecules before their synthesis.

| Compound Type | Key Features | Potential Application | Reference |

| Dinitro-bis-1,2,4-triazole-1,1'-diol derivatives | High thermal stability, powerful but safe | High-performance insensitive energetic materials | |

| Bridged 1,2,4-triazole N-oxides | High density, impressive detonation velocity and pressure | Environmentally friendly HEDMs | |

| Asymmetrically substituted bistriazoles | Competitive performance with TNT | Energetic materials |

Polymers and Functional Materials Applications

There is currently no available scientific literature detailing the incorporation of 3-ethyl-4-methyl-4H-1,2,4-triazole into polymers or its use as a functional material. Research on 1,2,4-triazole-containing polymers typically involves derivatives with specific functional groups, such as amino, thiol, or carboxyl groups, that facilitate polymerization or impart desired properties. However, studies specifically utilizing the this compound scaffold for these purposes have not been found.

Corrosion Inhibition Studies

No experimental or theoretical studies investigating the efficacy of this compound as a corrosion inhibitor have been identified in the reviewed literature. The field of corrosion inhibition often explores triazole derivatives due to the nitrogen atoms' ability to coordinate with metal surfaces, but research has not been extended to this specific compound.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Direct applications of this compound as a ligand in coordination chemistry or for the construction of Metal-Organic Frameworks (MOFs) are not reported in the scientific literature. However, a theoretical study using density functional theory (DFT) has investigated the tautomerism and basicity of this compound. tubitak.gov.tr Such computational studies are fundamental to understanding the potential of a molecule to act as a ligand in coordination complexes. The calculations explored the relative stabilities of its tautomeric forms and its protonation behavior, which are crucial factors in how it might coordinate to a metal center. tubitak.gov.tr The study indicated that the 4H-1,2,4-triazole form is the more stable tautomer. tubitak.gov.tr

Table 1: Theoretical Study Reference for this compound

| Compound Name | Study Type | Focus of Study | Reference |

|---|

Note: This table reflects the absence of experimental data and highlights the sole theoretical study found.

Ionic Liquids Based on 1,2,4-Triazoles

There is no information available on the synthesis or characterization of ionic liquids based on the this compound cation or anion. Research into triazolium-based ionic liquids has focused on other substitution patterns.

Applications in Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

A search of the relevant literature yielded no studies on the use of this compound in the development of organic light-emitting diodes (OLEDs), phosphorescent organic light-emitting diodes (PHOLEDs), or polymer light-emitting diodes (PLEDs). The electronic and photophysical properties of this specific compound have not been characterized for such applications.

Role in Sensor Technologies and Catalysis

Data Storage Device Integration

The integration of 1,2,4-triazole compounds into data storage devices represents a burgeoning area of materials science, primarily centered on the phenomenon of spin-crossover (SCO). SCO materials, capable of switching between two distinct electronic spin states (high-spin and low-spin) when subjected to external stimuli such as temperature, pressure, or light, are promising candidates for the development of next-generation memory and data processing technologies. The bistable nature of these spin states allows for the encoding of binary data (0 and 1), forming the basis of molecular-level information storage.

Iron(II) complexes featuring 1,2,4-triazole-based ligands are particularly noteworthy for their pronounced SCO behavior, often exhibiting abrupt and complete spin transitions with thermal hysteresis. This hysteresis is a critical property for memory applications, as it allows the material to retain its spin state after the removal of the external stimulus, thus ensuring data stability.